Pyridin-1-ium formate
Overview
Description
Synthesis Analysis
The synthesis of Pyridin-1-ium formate and its derivatives involves the interaction of pyridine or its derivatives with formate ions under specific conditions. For example, cis-2,5-Bis(2-fluoro-5-methoxyphenethyl)pyrrolidinium formate represents a pyrrolidinium formate salt synthesized under controlled conditions, demonstrating the versatility of formate in creating semi-organic salts with pyridinium cores (Ponugoti et al., 2011).
Molecular Structure Analysis
The molecular structure of Pyridin-1-ium formate derivatives has been elucidated through various analytical techniques, including single-crystal X-ray diffraction. These studies reveal that pyridinium salts exhibit diverse structural motifs, including the presence of independent pyrrolidinium formate salt molecules in certain compounds. The central pyrrolidinium ring is typically non-planar, with substituents occupying equatorial positions, contributing to the compound's unique properties (Ponugoti et al., 2011).
Chemical Reactions and Properties
Pyridin-1-ium formate participates in various chemical reactions, highlighting its reactivity and potential as a synthetic intermediate. The compound's interaction with different reagents and conditions can lead to a range of outcomes, including the formation of complex coordination polymers with luminescence properties as demonstrated by certain pyridinium-based ligands (Bachmann et al., 2013).
Physical Properties Analysis
The physical properties of Pyridin-1-ium formate, including its crystal structure and optical characteristics, have been a subject of interest. For instance, the growth and structural analysis of Pyridine-1-ium-2-carboxylatehydrogenbromide, a related compound, revealed a triclinic crystal system with specific optical properties, indicating the potential for non-linear optical applications (Gowri et al., 2015).
Chemical Properties Analysis
The chemical properties of Pyridin-1-ium formate, including its reactivity and interaction with various chemical agents, underscore its importance in synthesis and material science. The compound's ability to form stable complexes and participate in redox reactions is particularly notable, as seen in the synthesis and characterization of complexes with redox-active ligands (Yambulatov et al., 2020).
Scientific Research Applications
Photocatalytic Degradation of Pyridine in Water : Pyridine, a component of many pesticides, is more rapidly eliminated in water through photocatalysis over TiO2. The study found hydroxylation of Pyridine occurs at position 2, leading to the formation of acetate and formate, among other intermediates. This process is significant for environmental remediation and water treatment technologies (Maillard-Dupuy et al., 1994).
Metabolism of Pyridine-3,4-diol by Agrobacterium sp. : This research revealed that Pyridine-3,4-diol is converted into pyruvate, formate, and NH(3), showing the metabolic pathways of pyridine compounds. This has implications in bioremediation and understanding microbial degradation of pyridine compounds (Watson et al., 1974).
Dissolution of Kraft Lignin Using Protic Ionic Liquids : Pyridinium formate showed high efficiency in dissolving and regenerating kraft lignin, a significant step in biomass processing and lignin valorization. Its stability and recyclability make it a promising solvent for lignocellulosic biomass pretreatment (Rashid et al., 2016).
Functionalization of CO2 with Amines and Hydrosilanes : A study on the zwitterionic complex [Cp*IrCl{(MeIm)2CHCOO}] demonstrated efficient catalysis for the selective hydrosilylation of CO2 to silylformate. This highlights the role of Pyridin-1-ium formate in CO2 conversion and utilization, essential for carbon capture and utilization strategies (Ojeda‐Amador et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyridin-1-ium;formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.CH2O2/c1-2-4-6-5-3-1;2-1-3/h1-5H;1H,(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTUVFSBEYKVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619788 | |
Record name | Pyridin-1-ium formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-1-ium formate | |
CAS RN |
15066-28-1 | |
Record name | Pyridin-1-ium formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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